molecular formula C19H19N5O2S B5507471 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide CAS No. 578003-91-5

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide

Cat. No. B5507471
CAS RN: 578003-91-5
M. Wt: 381.5 g/mol
InChI Key: ZZIMZSHPRHYZTB-UHFFFAOYSA-N
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Description

The study and development of triazole derivatives, including compounds like 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide, are of significant interest in medicinal chemistry and material science due to their diverse biological activities and potential applications. These compounds are known for their roles in pharmaceuticals, agrochemicals, and as ligands in material sciences.

Synthesis Analysis

Synthesis of triazole derivatives typically involves multi-step organic reactions, including azide-alkyne cycloaddition (click chemistry), substitution reactions, and the use of various catalysts to improve yield and selectivity. For example, the modification and synthesis of acetamide derivatives as PI3K inhibitors demonstrate the approach of modifying specific groups to enhance biological activity or reduce toxicity (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography, NMR spectroscopy, and computational modeling to elucidate the geometry, conformation, and electronic structure of compounds. These analyses provide insights into the molecule's stability, reactivity, and interaction with biological targets. For instance, spectroscopy studies and theoretical characterizations offer detailed insights into the molecular structure and properties of triazole derivatives (A. Cansiz et al., 2012).

Chemical Reactions and Properties

Triazole derivatives participate in various chemical reactions, including nucleophilic substitution, oxidation, and reduction, which can alter their chemical properties for specific applications. Their reactivity can be tailored by substituting functional groups, as seen in the synthesis and antimicrobial activity studies of substituted acetamide derivatives (Jyotindra B Mahyavanshi et al., 2017).

Scientific Research Applications

Anticancer Potential

Compounds related to 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide have shown significant anticancer effects. For instance, derivatives with modifications like the replacement of the acetamide group with alkylurea have demonstrated potent antiproliferative activities against human cancer cell lines, with some compounds effectively inhibiting tumor growth in animal models due to their inhibitory activity against PI3Ks and mTOR. These findings suggest their potential as effective anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).

Antimicrobial Activity

Research on N-(4-aryl amine)-2-{[4-phenyl-5- (pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives has highlighted their broad spectrum of antimicrobial activities. These compounds were synthesized and shown to possess in-vitro antibacterial, antifungal, and anti-tuberculosis activity, underscoring the versatile pharmaceutical applications of compounds within this chemical class (B. MahyavanshiJyotindra et al., 2011).

Mechanism of Action

The mechanism of action of these compounds is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . They have shown promising neuroprotective and anti-inflammatory properties .

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-3-12-24-18(15-9-6-7-11-20-15)22-23-19(24)27-13-17(25)21-14-8-4-5-10-16(14)26-2/h3-11H,1,12-13H2,2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIMZSHPRHYZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS RN

578003-91-5
Record name 2-{[4-ALLYL-5-(2-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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